

Nuclear Magnetic Resonance (NMR) spectroscopy for 3-Stearo-1-olein characterization.

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Compound of Interest

Compound Name: 3-Stearo-1-olein

Cat. No.: B1142537

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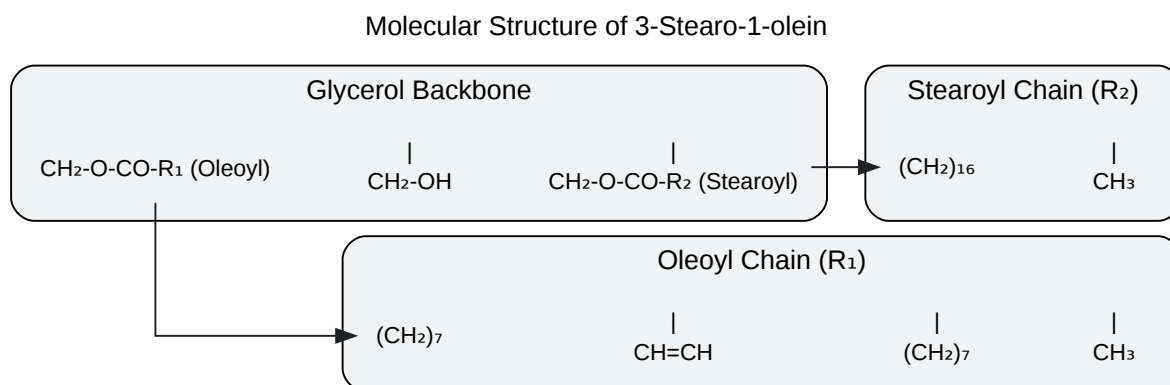
Application Notes and Protocols for the NMR Characterization of 3-Stearo-1-olein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of molecules. In the field of lipid analysis, NMR provides detailed information on the composition and purity of triglycerides, such as **3-Stearo-1-olein**. This document provides detailed application notes and experimental protocols for the characterization of **3-Stearo-1-olein** using ^1H and ^{13}C NMR spectroscopy. **3-Stearo-1-olein** is a mixed triglyceride containing one stearic acid moiety at the sn-3 position and one oleic acid moiety at the sn-1 position of the glycerol backbone. Its characterization is crucial in various fields, including food science, pharmaceuticals, and materials science, where its physicochemical properties are of interest.

Molecular Structure of 3-Stearo-1-olein



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Caption: Molecular structure of **3-Stearo-1-olein**.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for the protons and carbons in **3-Stearo-1-olein**. These values are based on established data for triglycerides and fatty acids and may vary slightly depending on the solvent and experimental conditions.^{[1][2][3]}

Table 1: Predicted ¹H NMR Chemical Shifts for **3-Stearo-1-olein** in CDCl₃

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Glycerol Moiety			
sn-1,3 CH ₂	4.10 - 4.35	dd	~4.2, ~11.8
sn-2 CH	5.25 - 5.30	m	
Oleoyl Chain			
Olefinic CH=CH	5.32 - 5.38	m	
Allylic CH ₂	1.98 - 2.05	m	
α -CH ₂ (to C=O)	2.28 - 2.32	t	~7.5
β -CH ₂ (to C=O)	1.58 - 1.65	m	
(CH ₂) _n	1.22 - 1.35	br s	
Terminal CH ₃	0.85 - 0.90	t	~7.0
Stearoyl Chain			
α -CH ₂ (to C=O)	2.28 - 2.32	t	~7.5
β -CH ₂ (to C=O)	1.58 - 1.65	m	
(CH ₂) _n	1.22 - 1.35	br s	
Terminal CH ₃	0.85 - 0.90	t	~7.0

Table 2: Predicted ¹³C NMR Chemical Shifts for **3-Stearo-1-olein** in CDCl₃

Carbon Assignment	Chemical Shift (δ , ppm)
Glycerol Moiety	
sn-1,3 C=O	173.2 - 173.3
sn-1,3 CH ₂	62.0 - 62.2
sn-2 CH	68.8 - 69.2
Oleoyl Chain	
C=O	172.8
Olefinic CH=CH	129.7 - 130.0
Allylic CH ₂	27.2
α -CH ₂ (to C=O)	34.0 - 34.2
β -CH ₂ (to C=O)	24.8 - 24.9
(CH ₂) _n	29.0 - 29.8
Terminal CH ₃	14.1
Stearoyl Chain	
C=O	172.8
α -CH ₂ (to C=O)	34.0 - 34.2
β -CH ₂ (to C=O)	24.8 - 24.9
(CH ₂) _n	29.0 - 29.8
Terminal CH ₃	14.1

Experimental Protocols

¹H NMR Spectroscopy Protocol

Objective: To obtain a high-resolution ¹H NMR spectrum of **3-Stearo-1-olein** for structural verification and purity assessment.

Materials:

- **3-Stearo-1-olein** sample
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes and vials

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **3-Stearo-1-olein** sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 containing TMS to the vial.
 - Gently swirl the vial to dissolve the sample completely.
 - Transfer the solution to a 5 mm NMR tube.
- NMR Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the probe to achieve optimal magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using the following typical parameters:
 - Pulse sequence: zg30 (a 30-degree pulse)
 - Number of scans: 16-64 (depending on sample concentration)
 - Relaxation delay (d1): 1-2 seconds
 - Acquisition time: ~3-4 seconds

- Spectral width: ~16 ppm (centered around 5 ppm)
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate the signals to determine the relative number of protons for each resonance.
 - Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of **3-Stearo-1-olein**.

¹³C NMR Spectroscopy Protocol

Objective: To obtain a ¹³C NMR spectrum of **3-Stearo-1-olein** to identify all unique carbon environments.

Materials and Instrumentation: Same as for ¹H NMR spectroscopy.

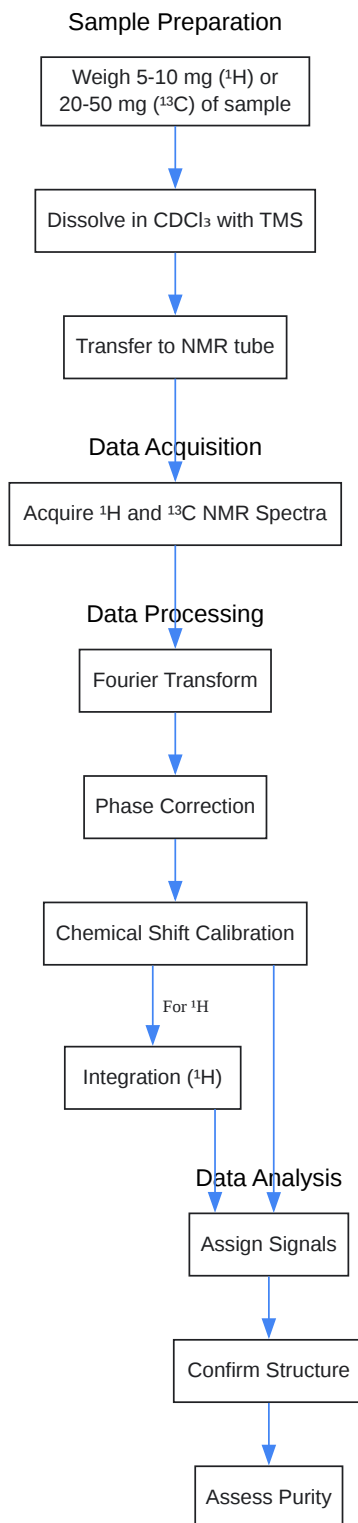
Procedure:

- Sample Preparation:
 - Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.
- NMR Data Acquisition:
 - Use a carbon-observe probe.
 - Acquire the ¹³C NMR spectrum using the following typical parameters:
 - Pulse sequence: zgpg30 (a 30-degree pulse with proton decoupling)
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

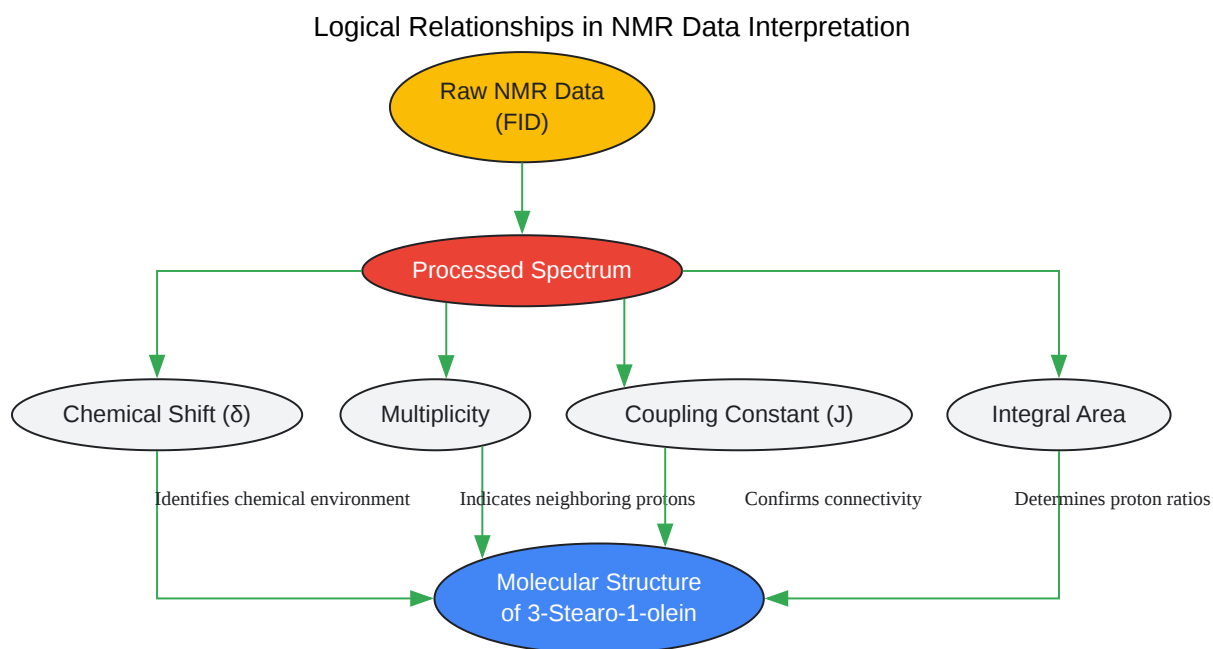
- Relaxation delay (d1): 2-5 seconds
- Acquisition time: ~1-2 seconds
- Spectral width: ~200-250 ppm (centered around 100 ppm)
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase the spectrum.
 - Calibrate the spectrum using the CDCl_3 solvent peak at 77.16 ppm.
 - Assign the peaks based on the predicted chemical shifts in Table 2.

Experimental Workflow and Data Analysis Logic

NMR Characterization Workflow for 3-Stearo-1-olein

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Caption: Experimental workflow for NMR analysis.



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Caption: Logic of NMR data interpretation.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed characterization of complex lipids like **3-Stearo-1-olein**. By following the provided protocols, researchers can obtain high-quality ^1H and ^{13}C NMR spectra. The tabulated chemical shifts and workflow diagrams serve as a comprehensive guide for the interpretation of the spectral data, enabling confident structural confirmation and purity assessment. This information is vital for quality control in industrial applications and for advancing research in lipid science.

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